In Vitro Potency: Samorin (Isometamidium Mixture) Demonstrates 33-Fold Greater Activity Than Homidium Against Trypanosoma congolense
In a direct head-to-head comparison using the Alamar blue drug sensitivity assay, the commercial isometamidium formulation Samorin® (isometamidium chloride hydrochloride mixture) exhibited an EC50 of 0.0033 ± 0.0006 µM against Trypanosoma congolense IL3000, compared with 0.11 ± 0.01 µM for ethidium (homidium bromide)—representing an approximately 33-fold potency advantage [1]. Samorin was also significantly more active than any of its purified individual components (P < 0.0001), being 10.4-fold more active than the most potent single component (compound 2, M&B4180A) against T. congolense [1]. This potency advantage was conserved across wild-type T. b. brucei s427 (EC50 0.29 ± 0.04 µM for Samorin vs. 3.85 ± 0.22 µM for ethidium, ~13-fold) and the diamidine-resistant B48 strain (EC50 0.020 ± 0.005 µM for Samorin vs. 5.03 ± 0.17 µM for ethidium, ~252-fold) [1].
| Evidence Dimension | In vitro trypanocidal potency (EC50, µM) against T. congolense IL3000 |
|---|---|
| Target Compound Data | Samorin® (isometamidium chloride hydrochloride mixture): EC50 = 0.0033 ± 0.0006 µM (n=17) |
| Comparator Or Baseline | Ethidium (homidium bromide): EC50 = 0.11 ± 0.01 µM (n=5); Compound 2 (M&B4180A, most potent single component): EC50 = 0.035 ± 0.005 µM (n=5) |
| Quantified Difference | ~33-fold more potent than ethidium; 10.4-fold more potent than the most active single component |
| Conditions | Alamar blue drug sensitivity assay; T. congolense IL3000; Samorin is the chloride hydrochloride commercial mixture |
Why This Matters
This potency differential has direct implications for dose selection and therapeutic margin: the isometamidium pharmacophore achieves effective trypanocidal concentrations at substantially lower exposure than homidium, a feature retained regardless of the counterion (chloride or mesylate) since potency is driven by the cationic phenanthridinium moiety.
- [1] Eze AA, Igoli J, Gray AI, Skellern GG, De Koning HP. The individual components of commercial isometamidium do not possess stronger trypanocidal activity than the mixture, nor bypass isometamidium resistance. Int J Parasitol Drugs Drug Resist. 2019;9:54-58. doi:10.1016/j.ijpddr.2019.01.003 View Source
